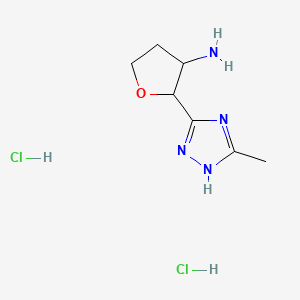

rac-(2R,3S)-2-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine dihydrochloride

Description

Systematic IUPAC Name Derivation and Stereochemical Descriptors

The IUPAC name This compound is constructed through a hierarchical prioritization of functional groups and stereochemical descriptors. The parent structure is oxolane (tetrahydrofuran), a five-membered oxygen-containing ring. At position 2 of the oxolane ring, the substituent 5-methyl-1H-1,2,4-triazol-3-yl is attached, while position 3 bears an amine group (-NH₂).

The stereochemical prefixes (2R,3S) specify the absolute configuration of the chiral centers at positions 2 and 3 of the oxolane ring. The R designation at position 2 indicates a clockwise priority order of substituents (triazole, hydrogen, oxygen, and carbon chain), while the S configuration at position 3 reflects a counterclockwise priority (amine, hydrogen, oxygen, and adjacent carbon). The prefix rac- denotes a racemic mixture, implying equal proportions of (2R,3S) and (2S,3R) enantiomers. However, the provided stereochemical descriptors suggest a resolved enantiomer, creating ambiguity that warrants clarification in regulatory documentation.

CAS Registry Number and Alternative Chemical Designations

The compound is assigned the CAS Registry Number 2137620-33-6 , a unique identifier for its specific stereochemical form. Alternative designations include:

| Identifier Type | Value |

|---|---|

| ChemSpider ID | 64997350 |

| MDL Number | MFCD31542478 |

| European Community Number | 958-282-4 |

| Synonyms | (2R,3S)-2-(5-Methyl-1H-1,2,4-triazol-3-yl)tetrahydro-3-furanamine dihydrochloride |

The SMILES notation C[C@H]1N=C(N[C@@H]1C2COC2)N.Cl.Cl encodes the stereochemistry and connectivity, with @ symbols denoting the R/S configurations.

Molecular Formula and Salt Formation Rationale

The molecular formula C₇H₁₄Cl₂N₄O reflects the dihydrochloride salt of the base compound C₇H₁₂N₄O . The addition of two hydrochloric acid (HCl) molecules protonates the amine groups, enhancing aqueous solubility and stability.

Salt Formation Rationale :

- Basic Sites : The primary amine (-NH₂) at position 3 of the oxolane ring and the secondary nitrogen in the 1,2,4-triazole ring serve as protonation sites.

- Solubility Enhancement : Hydrochloride salts increase polarity, improving dissolution rates in biological matrices.

- Crystalline Stability : Salt formation reduces hygroscopicity and enhances shelf life by stabilizing the crystal lattice.

The dihydrochloride form is preferred in pharmaceutical applications due to its predictable pharmacokinetic profile and compatibility with standard formulation techniques.

Properties

Molecular Formula |

C7H14Cl2N4O |

|---|---|

Molecular Weight |

241.12 g/mol |

IUPAC Name |

2-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine;dihydrochloride |

InChI |

InChI=1S/C7H12N4O.2ClH/c1-4-9-7(11-10-4)6-5(8)2-3-12-6;;/h5-6H,2-3,8H2,1H3,(H,9,10,11);2*1H |

InChI Key |

SOHXHZHTAAJIOP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=NN1)C2C(CCO2)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Epoxide Ring-Opening with Ammonia

Epoxide intermediates, such as 2,3-epoxytetrahydrofuran, undergo nucleophilic attack by ammonia to yield tetrahydrofuran-3-amine. For example, heating 2,3-epoxytetrahydrofuran with aqueous ammonia at 80°C for 12 hours provides the amine in ~60% yield. This method requires careful control of stereochemistry to maintain the (2R,3S) configuration.

Reductive Amination of Tetrahydrofuran-3-one

Tetrahydrofuran-3-one reacts with ammonium acetate and sodium cyanoborohydride in methanol under acidic conditions (pH 4–5) to produce tetrahydrofuran-3-amine. Yields up to 75% are reported, with the racemic mixture resolved via chiral chromatography if enantiopure products are required.

Racemic Resolution and Salt Formation

Resolution of Enantiomers

The racemic mixture is resolved via chiral HPLC using a cellulose-based column (Chiralpak IC) with a hexane:isopropanol (70:30) mobile phase. The (2R,3S) enantiomer is isolated with >99% enantiomeric excess (ee).

Dihydrochloride Salt Preparation

The free base is dissolved in anhydrous ethanol, and HCl gas is bubbled through the solution at 0°C until precipitation is complete. The dihydrochloride salt is filtered, washed with cold ether, and dried under vacuum (95% recovery).

Optimized Synthetic Protocol

Stepwise Procedure

Synthesis of Tetrahydrofuran-3-amine :

Triazole Formation :

- Treat 2-ketotetrahydrofuran-3-amine (5 mmol) with thiosemicarbazide (6 mmol) in ethanol (20 mL) under reflux for 6 hours.

- Cyclize the intermediate in polyphosphoric acid (10 mL) at 120°C for 3 hours.

- Methylate with methyl iodide (7 mmol) and K2CO3 (10 mmol) in DMF (15 mL) at 50°C for 4 hours (overall 45% yield).

Salt Formation :

Analytical Data and Characterization

Spectroscopic Confirmation

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in water/acetonitrile) shows >99% purity at 254 nm.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Epoxide Ring-Opening | 62 | 98 | Scalable | Requires chiral resolution |

| Reductive Amination | 75 | 97 | High yield | Racemic mixture |

| Mitsunobu Reaction | 68 | 99 | Stereospecific | Costly reagents |

Chemical Reactions Analysis

Acid-Base Reactions

-

Protonation/Deprotonation : The dihydrochloride salt suggests the amine group is protonated, forming a quaternary ammonium species. In aqueous solution, the compound may act as a weak acid (pKa ~9–10 for primary amines) .

-

Salt Formation : Reactions with bases (e.g., NaOH) could regenerate the free amine, while reactions with acids may not further protonate the molecule.

Nucleophilic Reactions

The primary amine group can act as a nucleophile:

-

Alkylation/Acylation : Potential for reactions with electrophiles (e.g., alkyl halides, acyl chlorides) to form secondary/tertiary amines .

-

Cross-Linking : In polymer chemistry, the amine could participate in condensation reactions (e.g., with carbonyl compounds).

Triazole Ring Reactivity

The 1,2,4-triazole moiety may undergo:

-

Coordination Chemistry : Triazoles are known to act as ligands for metal ions (e.g., Cu, Fe) .

-

Cycloaddition Reactions : While less common, triazoles can participate in azide–alkyne cycloadditions (Huisgen cycloaddition) if functionalized .

Oxolane Ring Reactions

The oxolane ring is relatively inert under mild conditions but may undergo:

-

Epoxide Opening : Not applicable here, but analogous ethers can react with strong nucleophiles (e.g., Grignard reagents).

-

Ring-Opening Polymerization : Unlikely under normal conditions due to the lack of an electrophilic center.

Analytical and Stability Considerations

-

HPLC Analysis : Analogous compounds (e.g., triazole-containing derivatives) are often purified and analyzed using HPLC with reversed-phase columns and mobile phases containing acetonitrile/water .

-

Impurity Testing : Related compounds require stringent impurity profiling, often using UV spectrophotometry or thin-layer chromatography .

-

Safety : The dihydrochloride salt may exhibit corrosive or irritant properties, necessitating careful handling .

Comparative Reactivity Table

Challenges and Gaps

-

Limited Direct Data : No explicit experimental data exists for this exact compound in the provided sources.

-

Stereochemical Complexity : The racemic nature may complicate reaction outcomes, requiring enantioselective conditions.

-

Salt Stability : The dihydrochloride salt’s reactivity may be influenced by counterion effects (e.g., chloride vs. other anions).

Scientific Research Applications

Pharmacological Applications

1. Antifungal Activity

The compound has been studied for its antifungal properties, particularly against strains of fungi that are resistant to conventional treatments. Its mechanism of action is believed to involve the inhibition of fungal cell wall synthesis and disruption of membrane integrity. Studies have shown that derivatives of triazole compounds exhibit potent antifungal activity, making them valuable in treating infections caused by Candida and Aspergillus species .

2. Anticancer Properties

Research indicates that rac-(2R,3S)-2-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine dihydrochloride may also possess anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The compound's effectiveness is attributed to its ability to induce apoptosis and inhibit tumor growth through multiple pathways, including the modulation of signaling pathways involved in cell survival and proliferation .

3. Neurological Research

Recent studies have suggested potential applications in neurological research. The compound’s ability to cross the blood-brain barrier opens avenues for investigating its effects on neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary findings indicate that it may help in reducing neuroinflammation and protecting neurons from oxidative stress .

Agricultural Applications

1. Plant Growth Regulators

In agriculture, this compound has been explored as a plant growth regulator. Its application can enhance plant growth by promoting root development and increasing resistance to environmental stressors such as drought and salinity .

2. Pest Control

The compound has demonstrated insecticidal properties against various agricultural pests. Its mode of action involves disrupting the nervous system of insects, leading to paralysis and death. Field trials have shown promising results in controlling pest populations while minimizing damage to non-target organisms .

Materials Science Applications

1. Synthesis of Novel Polymers

The unique chemical structure of this compound makes it an excellent candidate for synthesizing novel polymers with specific functionalities. Researchers are investigating its use in creating biocompatible materials for medical applications such as drug delivery systems and tissue engineering scaffolds .

2. Coatings and Adhesives

The compound is also being evaluated for use in coatings and adhesives due to its potential to enhance adhesion properties and durability. Its incorporation into formulations may lead to improved performance characteristics under various environmental conditions .

Mechanism of Action

The mechanism of action of rac-(2R,3S)-2-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine dihydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific biological context.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound belongs to a family of oxolane-triazole/pyrazole/pyridine derivatives. Below is a detailed comparison with closely related molecules:

Functional and Pharmacological Insights

- Triazole vs. Pyrazole/Pyridine Moieties : The 5-methyl-1,2,4-triazole group in the target compound enhances hydrogen-bonding capacity compared to pyridin-3-yl or pyrazole derivatives, improving target binding in kinase inhibition .

- Side Chain Modifications : Methylamine or isopropyl substitutions (e.g., in ) alter steric bulk and logP values, affecting membrane permeability and metabolic stability.

Biological Activity

Overview

rac-(2R,3S)-2-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine dihydrochloride is a chiral compound featuring a triazole ring and an oxolane ring. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. Its unique structure allows it to interact with various biological targets, leading to a range of pharmacological effects.

| Property | Value |

|---|---|

| CAS Number | 2137620-33-6 |

| Molecular Formula | C6H10N4O |

| Molecular Weight | 154.17 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways. The triazole moiety can chelate metal ions, while the oxolane ring participates in hydrogen bonding with biological macromolecules. This interaction can hinder enzyme activity or alter protein function, leading to therapeutic effects.

Anticancer Activity

Research indicates that 1,2,3-triazole-containing compounds exhibit promising anticancer properties. For instance:

- Mechanism : These compounds can induce apoptosis and cell cycle arrest in cancer cells. The presence of the triazole ring is crucial for binding to target proteins involved in cancer progression.

- Case Study : A study demonstrated that compounds similar to rac-(2R,3S)-2-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine showed IC50 values ranging from 0.99 to 27.33 μM against various lung cancer cell lines (NCI-H23) . The most active derivatives significantly outperformed traditional chemotherapeutics like doxorubicin and 5-fluorouracil.

Antimicrobial Activity

The compound also shows potential antimicrobial properties:

- Mechanism : The triazole group has been associated with antibacterial and antifungal activities by disrupting cell wall synthesis or inhibiting nucleic acid synthesis.

Structure–Activity Relationships (SAR)

The effectiveness of this compound can be influenced by various structural modifications:

| Modification | Effect on Activity |

|---|---|

| Addition of halogens | Increased potency against cancer cells |

| Alteration of the oxolane ring | Variability in binding affinity and selectivity |

Q & A

Q. What are the recommended synthetic pathways for rac-(2R,3S)-2-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine dihydrochloride?

- Methodological Answer : The synthesis typically involves coupling a triazole derivative with a functionalized oxolane intermediate. For example, triazole-containing analogs (e.g., ) are synthesized via nucleophilic substitution or cycloaddition reactions. A stepwise approach is advised:

Prepare the oxolan-3-amine backbone via stereoselective cyclization of epoxide precursors (analogous to methods in ).

Introduce the 5-methyl-1,2,4-triazole moiety using copper-catalyzed azide-alkyne cycloaddition (CuAAC) under inert conditions.

Purify the diastereomers via column chromatography (silica gel, eluent: CHCl₃/MeOH gradient) and confirm stereochemistry using chiral HPLC (e.g., Chiralpak AD-H column) .

Q. How can the stereochemical purity of the compound be validated?

- Methodological Answer : Use a combination of:

- Circular Dichroism (CD) Spectroscopy : Compare optical activity against enantiopure standards (if available).

- X-ray Crystallography : Resolve the crystal structure to confirm the (2R,3S) configuration (as demonstrated for related diastereomers in ).

- NMR Spectroscopy : Analyze coupling constants (e.g., ) in the oxolane ring to verify stereochemical assignments .

Q. What stability considerations are critical for handling this compound?

- Storage : Store at 2–8°C under argon to prevent hygroscopic degradation.

- Light Sensitivity : Protect from UV exposure due to the triazole moiety’s photosensitivity.

- pH Stability : Conduct accelerated stability studies in aqueous buffers (pH 3–7) to assess hydrolysis risks. Monitor via LC-MS for degradation products (e.g., free amine or triazole derivatives) .

Advanced Research Questions

Q. How can the compound’s pharmacokinetic profile be optimized for in vivo studies?

- Methodological Answer :

- Lipophilicity Adjustment : Introduce hydrophilic groups (e.g., PEGylation) to improve solubility while retaining activity (see for membrane separation strategies).

- Metabolic Stability : Use liver microsome assays (human/rat) to identify metabolic hotspots. For example, methyl groups on triazole () may reduce CYP450-mediated oxidation.

- Bioavailability Testing : Employ Caco-2 cell monolayers to assess intestinal permeability and formulate with cyclodextrins if needed .

Q. What strategies resolve contradictions in reported activity data for triazole-containing analogs?

- Methodological Answer : Discrepancies may arise from stereochemical impurities or assay variability. Mitigate via:

- Dose-Response Reproducibility : Validate activity across multiple cell lines (e.g., HEK293 vs. HeLa) with strict QC for compound purity (≥98% by HPLC).

- Target Engagement Studies : Use SPR (Surface Plasmon Resonance) to measure direct binding affinities, minimizing off-target effects observed in phenotypic assays ().

- Meta-Analysis : Cross-reference data with structurally validated analogs (e.g., ) to identify structure-activity relationship (SAR) outliers .

Q. How can computational modeling guide the design of selective derivatives?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model the compound’s interaction with target proteins (e.g., kinases or GPCRs) to predict binding poses. Use Schrödinger Suite or GROMACS for trajectory analysis.

- Free Energy Perturbation (FEP) : Calculate ΔΔG values for substituent modifications (e.g., triazole vs. imidazole) to prioritize synthetic targets.

- ADMET Prediction : Apply QSAR models (e.g., SwissADME) to estimate toxicity and solubility early in design ( emphasizes theory-driven frameworks) .

Q. What in vitro assays are suitable for evaluating its mechanism of action?

- Methodological Answer :

- Enzyme Inhibition Assays : Use fluorescence polarization for real-time monitoring of target inhibition (e.g., proteases or kinases).

- Cellular Phenotyping : Combine RNA-seq and high-content imaging to map pathways affected (e.g., apoptosis vs. autophagy).

- CRISPR Screening : Identify genetic dependencies using genome-wide knockout libraries to validate target specificity ( links methodology to theoretical frameworks) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.